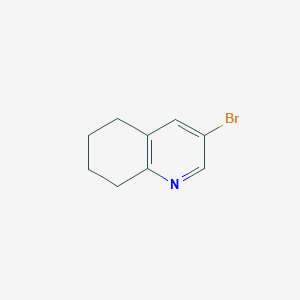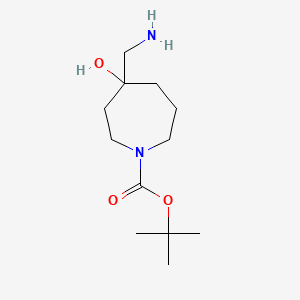
Tert-butyl 4-(aminomethyl)-4-hydroxy-1-azepanecarboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds, such as “tert-Butyl 4-aminobenzoate”, involves the use of hydrogen and palladium on activated charcoal in methanol . Another method involves the use of tert-butyl 4-nitrobenzoate, which is dissolved in MeOH and added with Pd/C. The mixture is then stirred under H2 until complete .
Chemical Reactions Analysis
The chemical reactions involving “Tert-butyl 4-(aminomethyl)-4-hydroxy-1-azepanecarboxylate” are not well-documented .
Applications De Recherche Scientifique
Plasma Reactor Applications
The application of radio frequency (RF) plasma reactors, particularly in the decomposition of air toxics, is an area where tert-butyl compounds like methyl tert-butyl ether (MTBE) have been studied. The decomposition of MTBE by adding hydrogen in a cold plasma reactor has shown promising results. It's an alternative method for decomposing and converting MTBE into various other substances like CH4, C2H4, C2H2, iso-butane, and iso-butene. This process's efficiency depends on input power, the H2/MTBE ratio, and the MTBE influent concentration in the plasma environment (Hsieh et al., 2011).
Synthetic Phenolic Antioxidants in the Environment
Synthetic phenolic antioxidants (SPAs), including substances like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been detected in various environmental matrices. These compounds have been found in human tissues, indicating exposure pathways through food intake, dust ingestion, and personal care products. The toxicity studies on SPAs suggest potential health risks, including hepatic toxicity and endocrine-disrupting effects. This area of research highlights the importance of understanding the environmental occurrence, human exposure, and toxicity of tert-butyl compounds (Liu & Mabury, 2020).
Biodegradation and Fate of Ethers in Soil and Groundwater
Research on ethers such as ethyl tert-butyl ether (ETBE) in soil and groundwater reveals that microorganisms can degrade these compounds aerobically. The studies provide insights into the genes facilitating the transformation of ethers and highlight the potential for bioaugmentation and biostimulation strategies to enhance ETBE degradation in groundwater. Understanding the biodegradation and fate of such compounds can inform environmental management and remediation strategies (Thornton et al., 2020).
Applications in Synthesis of N-heterocycles
Tert-butyl compounds like tert-butanesulfinamide are utilized in the stereoselective synthesis of amines and their derivatives. These compounds are crucial in the synthesis of structurally diverse N-heterocycles, including piperidines, pyrrolidines, azetidines, and their fused derivatives. These structures are vital in the development of natural products and therapeutically applicable compounds (Philip et al., 2020).
Safety And Hazards
Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. For “Tert-butyl 4-(aminomethyl)-4-hydroxy-1-azepanecarboxylate”, it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It may cause severe skin burns, eye damage, and respiratory irritation .
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl 4-(aminomethyl)-4-hydroxyazepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-7-4-5-12(16,9-13)6-8-14/h16H,4-9,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTYMZYBENRBEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(aminomethyl)-4-hydroxy-1-azepanecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



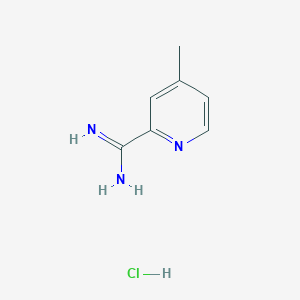
![{[5-(4-Tert-butylphenyl)thiophen-2-yl]methyl}(ethyl)amine hydrochloride](/img/structure/B1442453.png)
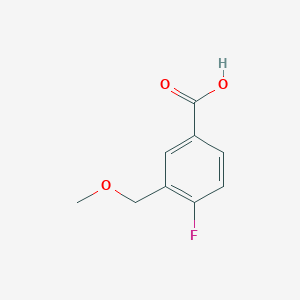
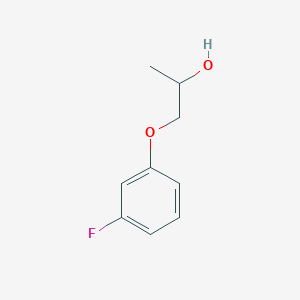
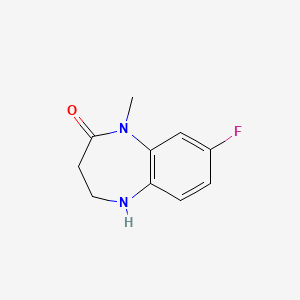
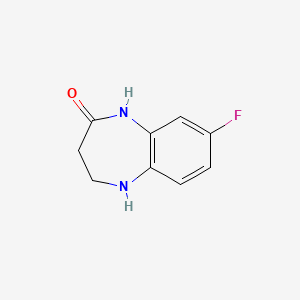
![4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]phenol](/img/structure/B1442462.png)
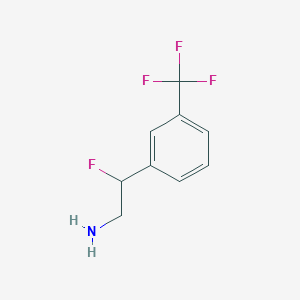

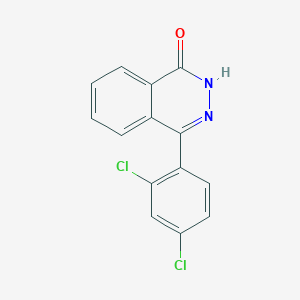
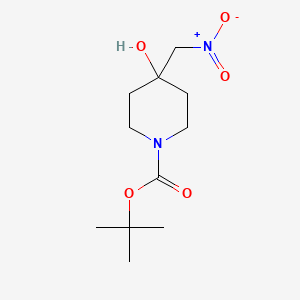
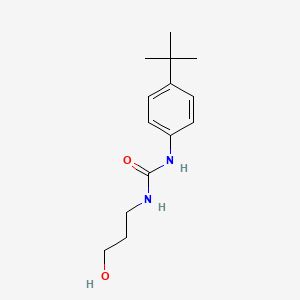
![3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid](/img/structure/B1442472.png)
